HSET Inhibition and Spindle Morphology Reversal
Solidagonic acid inhibits HSET (KIFC1) kinesin motor activity by promoting the conversion of abnormal monopolar mitotic spindles to bipolar spindle configurations, a phenotype directly measured in fission yeast cell death suppression assays [1]. In contrast, kolavenic acid analog (KAA), a structurally related clerodane, requires excess HSET-producing yeast cells to exhibit activity and operates via centrosome clustering inhibition rather than direct monopolar-to-bipolar conversion [2]. Solidagonic acid suppresses fission yeast cell death and enables reversion of mitotic spindles from monopolar to bipolar morphology, a functional readout distinct from KAA's centrosome declustering mechanism .
| Evidence Dimension | HSET motor inhibition phenotype and spindle morphology outcome |
|---|---|
| Target Compound Data | Promotes monopolar-to-bipolar spindle conversion; suppresses fission yeast cell death |
| Comparator Or Baseline | Kolavenic acid analog (KAA): inhibits centrosome clustering; requires excess HSET-producing yeast cells for activity |
| Quantified Difference | Qualitative mechanistic divergence—direct spindle polarity reversal (Solidagonic acid) vs. centrosome declustering (KAA) |
| Conditions | Fission yeast mitotic spindle assay; HSET-overexpressing yeast and human cancer cell models |
Why This Matters
This mechanistic distinction determines whether the compound is appropriate for studying mitotic spindle bipolarization versus centrosome clustering pathways, directly impacting experimental design in cancer cell division research.
- [1] TargetMol. Solidagonic acid (T75576) Product Datasheet. CAS 19941-91-4. View Source
- [2] TargetMol. Kolavenic acid analog (T61970) Product Datasheet. View Source
